molecular formula C4H4OS B088526 Furan-2-thiol CAS No. 13129-35-6

Furan-2-thiol

Cat. No. B088526
CAS RN: 13129-35-6
M. Wt: 100.14 g/mol
InChI Key: CMDKYFGIJALPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-thiol, also known as Furan-2-ylmethanethiol, is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .


Synthesis Analysis

This compound is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide . A promising catalytic route to produce base oils from lignocellulosic biomass-derived 2-alkylfurans and ketones via carbon-carbon coupling in neat conditions has been demonstrated . Among several homogeneous and heterogeneous acid catalysts tested, a perfluorinated sulfonic acid (Aquivion PW79S) exhibits the best catalytic performance and yields up to 90% renewable furan-containing base oils with the use of a thiol promotor .


Molecular Structure Analysis

The molecular formula of this compound is C5H6OS . Its average mass is 114.165 Da and its monoisotopic mass is 114.013931 Da .


Chemical Reactions Analysis

The effects of the acid strength of the catalysts, molecular size and structure of thiols and ketones, and fraction of thiols are studied . Electronic structure calculations elucidate the reaction pathway and indicate that the thiol reduces the barrier of the rate-determining dehydration step .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing . It possesses a strong odor of roasted coffee and a bitter taste . It is a key component of the aroma of roasted coffee . It is also a sulfur-containing compound and is the key odorant in cooked ham, wine, and canned tuna fish .

Mechanism of Action

The thiol reduces the barrier of the rate-determining dehydration step in the reaction pathway .

Safety and Hazards

Furan-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is extremely flammable, harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil, while maintaining the durability and resistance characteristics offered by petroleum-based materials . The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been explored .

properties

CAS RN

13129-35-6

Molecular Formula

C4H4OS

Molecular Weight

100.14 g/mol

IUPAC Name

furan-2-thiol

InChI

InChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H

InChI Key

CMDKYFGIJALPLS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)S

Canonical SMILES

C1=COC(=C1)S

Other CAS RN

13129-35-6

Origin of Product

United States

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